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Compound of Interest

4-Chloro-7-ethoxy-6-
Compound Name: . ) .
nitroquinazoline

CAS No.: 936954-10-8

Cat. No.: B2864715

Get Quote

Technical Profile: 4-Chloro-7-ethoxy-6-
hitroquinazoline

CAS Registry Number: 936954-10-8 Chemical Formula: C10HsCIN3Os Molecular Weight:
253.64 g/mol IUPAC Name: 4-Chloro-7-ethoxy-6-nitroquinazoline[1][2][3][4][5][6]

Executive Summary

4-Chloro-7-ethoxy-6-nitroquinazoline is a highly functionalized heterocyclic building block
used primarily in medicinal chemistry. It serves as the electrophilic scaffold for synthesizing the
"hinge-binding" motif of ATP-competitive kinase inhibitors. The molecule features a "push-pull”
electronic system: the 6-nitro group (electron-withdrawing) activates the 4-chloro position for

nucleophilic aromatic substitution (

), while the 7-ethoxy group (electron-donating) modulates the solubility and lipophilicity of the
final drug candidate.
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This compound is a direct structural analog of the intermediates used to synthesize Gefitinib

(Iressa) and Erlotinib (Tarceva), differing only in the alkoxy substitution pattern at the C7

position.

Structural Analysis & Reactivity

The chemical behavior of this quinazoline derivative is defined by the interplay between its

three substituents on the diazanaphthalene core.

Electronic Effects

C4-Chloro (Leaving Group): The carbon-chlorine bond at position 4 is highly distinct from a
standard aryl chloride. The adjacent nitrogen atoms (N1 and N3) renders C4 electron-
deficient. This deficiency is significantly amplified by the 6-nitro group, which withdraws
electron density via resonance and induction.

C6-Nitro (Activating Group): Positioned para to the C4 center (through the conjugated
system), the nitro group stabilizes the Meisenheimer complex formed during nucleophilic
attack, lowering the activation energy for substitution reactions.

C7-Ethoxy (Modulator): The ethoxy group at C7 donates electron density into the benzene
ring via the mesomeric effect (+M). While this slightly counteracts the activation at C4, it is
crucial for preventing side reactions at the C2 and C8 positions and provides the necessary
hydrophobic interaction with the kinase solvent channel in the final drug molecule.

Reactivity Profile

The primary utility of this compound is the

displacement of the chloride by aniline derivatives.

Reaction Rate: High. Reactions often proceed at mild temperatures (isopropyl alcohol reflux
or even room temperature) compared to un-nitrated quinazolines.

Selectivity: Nucleophiles attack exclusively at C4. The C2 position is less electrophilic due to
the lack of direct conjugation with the nitro group's resonance withdrawal in the same
magnitude as C4.
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Synthesis & Production Protocols

The synthesis of 4-Chloro-7-ethoxy-6-nitroquinazoline typically follows a linear pathway
starting from 2-amino-4-ethoxybenzoic acid or 7-ethoxyquinazolin-4(3H)-one.

Validated Synthetic Route

The following protocol synthesizes the target from 7-ethoxyquinazolin-4(3H)-one.

Step 1: Nitration

Objective: Install the nitro group at the C6 position.
e Reagents: Fuming Nitric Acid (
), Concentrated Sulfuric Acid (
).
e Protocol:
o Dissolve 7-ethoxyquinazolin-4(3H)-one in concentrated
at 0°C.
o Dropwise add fuming
while maintaining temperature <10°C.

o Allow to warm to room temperature and stir for 2—4 hours.

o Quench: Pour onto crushed ice. The product, 7-ethoxy-6-nitroquinazolin-4(3H)-one,
precipitates as a yellow solid.

o Purification: Filter, wash with water, and recrystallize from acetic acid or ethanol.

o Causality: The 7-ethoxy group directs the incoming nitro group to the ortho position (C6)
and para to the N1, but steric hindrance and electronic directing effects heavily favor C6
over C8.
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Step 2: Chlorination

Objective: Convert the tautomeric hydroxy/oxo group at C4 to the chloro leaving group.
o Reagents: Thionyl Chloride (

) or Phosphorus Oxychloride (
); Catalytic DMF.

e Protocol:

o

Suspend dried 7-ethoxy-6-nitroquinazolin-4(3H)-one in neat

(10-15 equivalents).

o Add a catalytic amount of DMF (Dimethylformamide) to form the reactive Vilsmeier-Haack
species.

o Reflux (approx. 80°C) for 3—6 hours until the solution becomes clear (indicating
consumption of the starting material).

o Work-up: Evaporate excess

under reduced pressure. Azeotrope with toluene to remove traces of acid.

o lIsolation: The residue is the hydrochloride salt of 4-Chloro-7-ethoxy-6-nitroquinazoline.
It is often used directly or neutralized with cold bicarbonate wash (rapidly, to avoid
hydrolysis) and extracted into dichloromethane.

Synthesis Visualization

The following diagram illustrates the chemical pathway and the electronic activation logic.
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Electronic Activation Logic
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Figure 1: Synthetic pathway and electronic activation logic for 4-Chloro-7-ethoxy-6-
nitroquinazoline.

Applications in Drug Discovery

This compound is a specific intermediate for "Second Generation" EGFR inhibitors or
exploratory kinase probes where the solubility profile of the standard methoxy group (as found
in Gefitinib) requires modification.

Protocol: Coupling with Anilines

To synthesize a kinase inhibitor core, the 4-chloro derivative is reacted with a substituted
aniline (e.g., 3-chloro-4-fluoroaniline).

¢ Solvent System: Isopropyl alcohol (IPA) or Acetonitrile. IPA is preferred as the product often
precipitates out.

o Stoichiometry: 1.0 eq Quinazoline : 1.1 eq Aniline.
o Conditions: Reflux for 2—4 hours.

e Mechanism: The aniline nitrogen attacks C4. The chloride leaves, and the resulting HCl is
scavenged by the aniline (if in excess) or the solvent matrix.
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e Post-Processing: The nitro group is subsequently reduced (using

or

) to an amine, allowing for the attachment of Michael acceptors (for covalent inhibitors like
Afatinib) or solubilizing tails.

: o . Tvnical Yields

Reaction Step Reagents Typical Yield Critical Parameter

Temperature control
Nitration 85-95% (<10°C) to prevent
dinitration.[5]

Anhydrous conditions
Chlorination IDMF 90-98% essential to prevent
hydrolysis.

Steric bulk of aniline
Aniline/IPA 75-90% can reduce yield;
requires longer reflux.

Coupling

Handling & Safety (E-E-A-T)
As a Senior Application Scientist, | must emphasize that this compound is a potent skin

sensitizer and corrosive.

e Hydrolysis Risk: The C4-Cl bond is labile. Exposure to atmospheric moisture converts the
compound back to the quinazolinone (inactive) form, releasing HCI gas. Storage: Store
under inert gas (Argon/Nitrogen) at -20°C.

e Health Hazards:
o Skin/Eye: Causes severe burns and eye damage (Category 1).

o Sensitization: Potential to cause allergic contact dermatitis (similar to other chloro-

heterocycles).
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o PPE: Double nitrile gloves, face shield, and handling exclusively within a fume hood are
mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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